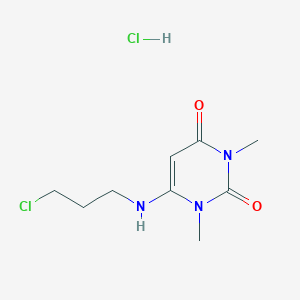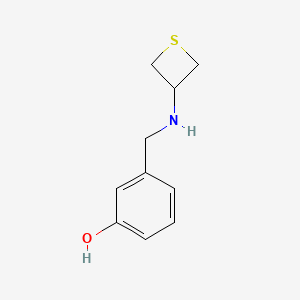
3-(Chloromethyl)-6-phenoxy-pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-6-phenoxy-pyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 3 and a phenoxy group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-phenoxy-pyridazine typically involves the chloromethylation of 6-phenoxy-pyridazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-6-phenoxy-pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Derivatives such as 3-(azidomethyl)-6-phenoxy-pyridazine, 3-(thiomethyl)-6-phenoxy-pyridazine, and 3-(methoxymethyl)-6-phenoxy-pyridazine.
Oxidation Reactions: Products like 3-(formyl)-6-phenoxy-pyridazine and 3-(carboxy)-6-phenoxy-pyridazine.
Reduction Reactions: 3-(methyl)-6-phenoxy-pyridazine.
Applications De Recherche Scientifique
3-(Chloromethyl)-6-phenoxy-pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6-phenoxy-pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-benzoic acid: Used in organic synthesis and pharmaceuticals.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activities.
Uniqueness
3-(Chloromethyl)-6-phenoxy-pyridazine stands out due to its unique combination of a chloromethyl group and a phenoxy group on a pyridazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-(chloromethyl)-6-phenoxypyridazine |
InChI |
InChI=1S/C11H9ClN2O/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10/h1-7H,8H2 |
Clé InChI |
PZMGWNNHDBIXKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NN=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)


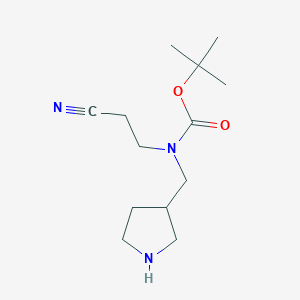
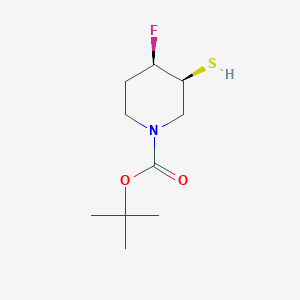
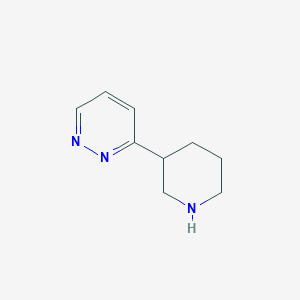
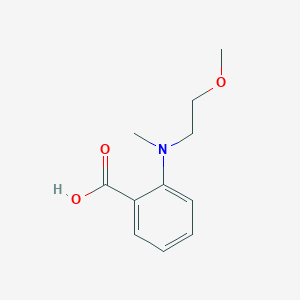
![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
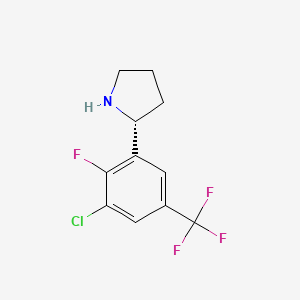
![tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
